(2R,6R)-2,6-diaminoheptanedioic acid
Overview
Description
2,6-Diaminopimelic acid is an amino acid derivative characterized by the presence of two amino groups and two carboxyl groups. It is a key component in the biosynthesis of bacterial cell walls, particularly in gram-negative bacteria. This compound plays a crucial role in the formation of peptidoglycan, a structural polymer that provides rigidity and strength to bacterial cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminopimelic acid can be synthesized through various methods. One common approach involves the hydrolysis of lysine derivatives. The process typically includes the use of strong acids such as hydrochloric acid under controlled temperature conditions . Another method involves the use of citric acid buffers at different pH levels to facilitate the hydrolysis process .
Industrial Production Methods: In industrial settings, 2,6-Diaminopimelic acid is often produced through microbial fermentation. Specific bacterial strains are cultured under optimal conditions to produce the compound, which is then extracted and purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminopimelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction often involves nucleophilic substitution where the amino groups are replaced by other functional groups.
Major Products Formed: The major products formed from these reactions include piperidine-2,6-dicarboxylic acid and various derivatives used in peptide synthesis .
Scientific Research Applications
2,6-Diaminopimelic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2,6-Diaminopimelic acid involves its role in the biosynthesis of peptidoglycan. It acts as a cross-linking agent between glycan strands, providing structural integrity to the bacterial cell wall. The compound interacts with enzymes such as UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase, facilitating the addition of amino acids to the peptidoglycan precursor .
Comparison with Similar Compounds
Lysine: An essential amino acid with a similar structure but lacks the carboxyl group at the epsilon position.
Pimelic Acid: A dicarboxylic acid that serves as a precursor in the biosynthesis of 2,6-Diaminopimelic acid.
Uniqueness: 2,6-Diaminopimelic acid is unique due to its dual role as both an amino acid and a dicarboxylic acid. This dual functionality allows it to participate in a variety of biochemical processes, particularly in bacterial cell wall synthesis, making it indispensable for microbial metabolism .
Properties
IUPAC Name |
2,6-diaminoheptanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKMEZVLHJARHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862237 | |
Record name | 2,6-Diaminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Diaminopimelic acid | |
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CAS No. |
583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |
Record name | Diaminopimelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diaminopimelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC206289 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206289 | |
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Record name | NSC206278 | |
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Record name | 583-93-7 | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6-Diaminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diaminopimelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Heptanedioic acid, 2,6-diamino- | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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